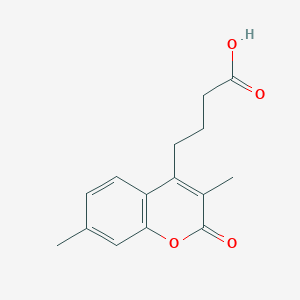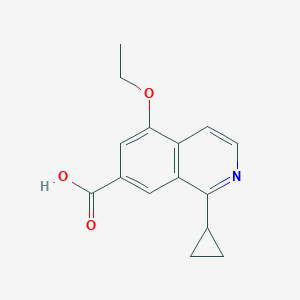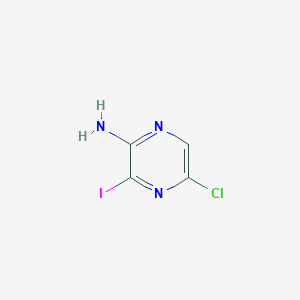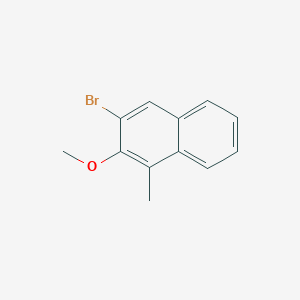![molecular formula C9H7ClF3N3 B11860841 7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11860841.png)
7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with chloro, ethyl, and trifluoromethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-ethyl-4-chloro-5-(trifluoromethyl)pyridine-2-amine with hydrazine hydrate, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific substituents introduced. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an N-oxide derivative .
Aplicaciones Científicas De Investigación
7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine
- 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro, ethyl, and trifluoromethyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H7ClF3N3 |
|---|---|
Peso molecular |
249.62 g/mol |
Nombre IUPAC |
7-chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C9H7ClF3N3/c1-2-6-14-15-8-7(9(11,12)13)5(10)3-4-16(6)8/h3-4H,2H2,1H3 |
Clave InChI |
NXJRGJGOQUFVRH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C2N1C=CC(=C2C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11860782.png)
![Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11860792.png)
![9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11860795.png)



![Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11860813.png)



